Stereochemical Identity: The Single Chiral Center Determines α7 nAChR Pharmacological Activity
The spirofuropyridine scaffold possesses a single chiral center at the spiro C-2' position. The (R)-enantiomer (AZD0328) is the eutomer with defined α7 nAChR agonist activity, while the (S)-enantiomer (220099-90-1) is the distomer. ChEMBL and IUPHAR/BPS Guide to Pharmacology data confirm that AZD0328 binds human α7 nAChR with a Ki of 3 nM (pKi 8.52) [1]. In functional assays, AZD0328 acts as a partial agonist at human α7 nAChR with an EC50 of 150 ± 40 nM and 64% efficacy, and shows substantially lower activity at human 5-HT3A receptors (EC50 474 ± 173 nM, 12% efficacy) [2]. The (S)-enantiomer is explicitly excluded from the therapeutic patent claims (EP1213291A1), which claims only the (R)-enantiomer tartrate salt for α7-mediated therapeutic applications, consistent with its classification as the pharmacologically inferior distomer [3].
| Evidence Dimension | Stereochemical configuration vs. α7 nAChR pharmacological activity |
|---|---|
| Target Compound Data | (2'S)-enantiomer (220099-90-1): Distomer — not advanced as α7 agonist; excluded from therapeutic composition claims; no published α7 Ki or EC50 data identified |
| Comparator Or Baseline | (2'R)-enantiomer AZD0328 (220099-91-2): Human α7 nAChR Ki = 3 nM (pKi 8.52); Human α7 EC50 = 150 ± 40 nM (64% efficacy); Rat α7 nAChR Ki = 5 nM (pKi 8.3); Clinical Phase II candidate |
| Quantified Difference | Eudysmic ratio not numerically established in public literature due to insufficient distomer data, but the patent landscape (EP1213291A1 claiming only the (R)-enantiomer) and the complete absence of the (S)-enantiomer from α7 pharmacology literature indicate a functionally meaningful enantioselectivity [3] |
| Conditions | Human α7 nAChR expressed in HEK293 cells; [125I]α-bungarotoxin displacement binding assay; Xenopus oocyte electrophysiology |
Why This Matters
For any experiment requiring stereochemical control or investigating enantiomer-specific target engagement, only the discrete (S)-enantiomer provides the negative-control baseline; the racemate or (R)-enantiomer will introduce confounding α7 nAChR agonism.
- [1] IUPHAR/BPS Guide to Pharmacology. AZD0328 Ligand Activity Charts: Binding affinity to human α7 nAChR, pKi 8.52 (Ki 3 nM); Rat α7 nAChR, pKi 8.3 (Ki 5 nM). View Source
- [2] PMC8318519 Table 1: AZD0328 — Efficacious (64%) partial agonist for human α7 (EC50 = 150 ± 40 nM). Partial agonist at 5HT3 receptors (EC50 = 474 ± 173 nM). View Source
- [3] EP1213291A1 (Granted). Claim 1: (R)-Spiro[1-azabicyclo[2.2.2]octane-3,2'-(3'H)-furo[2,3-b]pyridine] tartrate. AstraZeneca AB. View Source
